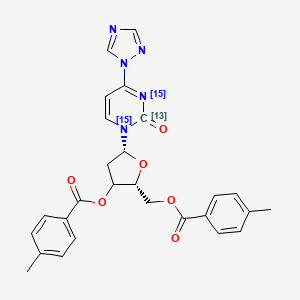![molecular formula C23H30O3 B13859868 (13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal is a synthetic steroidal compound. It is an intermediate in the synthesis of various steroidal drugs, including Gestrinone, which is known for its antiestrogenic and antiprogestogenic properties . This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves several steps. One common method includes the protection of the ketone group using ethylene glycol to form the ketal. This is typically achieved through a transketalation reaction, where the ketone reacts with ethylene glycol in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture to drive the equilibrium towards the formation of the ketal.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the synthesis.
化学反応の分析
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of steroidal drugs and other complex organic molecules.
Biology: The compound is used in studies related to hormone regulation and receptor interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves its interaction with hormone receptors. As an intermediate in the synthesis of steroidal drugs, it contributes to the modulation of estrogen and progesterone receptors. The molecular targets include the estrogen receptor (ER) and progesterone receptor (PR), where it can act as an antagonist, blocking the effects of natural hormones .
類似化合物との比較
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal can be compared with other similar compounds, such as:
Estra-5(10),9(11)-diene-3,17-dione cyclic 3-(1,2-ethanediyl acetal): This compound shares a similar structure but lacks the ethynyl and hydroxy groups.
(17Beta)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one Cyclic 1,2-Ethanediyl Acetal: This compound is another close analog, differing mainly in the position and type of functional groups.
The uniqueness of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal lies in its specific functional groups, which confer distinct chemical properties and biological activities.
特性
分子式 |
C23H30O3 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-21-10-7-18-17-8-12-23(25-13-14-26-23)15-16(17)5-6-19(18)20(21)9-11-22(21,24)4-2/h2,7,19-20,24H,3,5-6,8-15H2,1H3/t19?,20-,21-,22-/m0/s1 |
InChIキー |
JVAXHHMFOCPTOZ-JTGDWONASA-N |
異性体SMILES |
CC[C@]12CC=C3C([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
正規SMILES |
CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


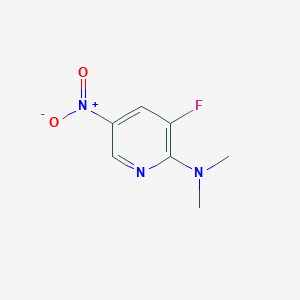
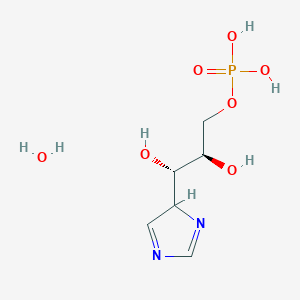
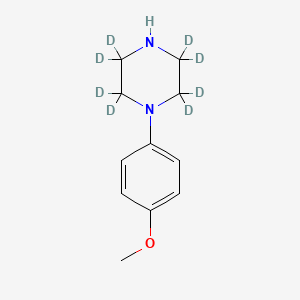
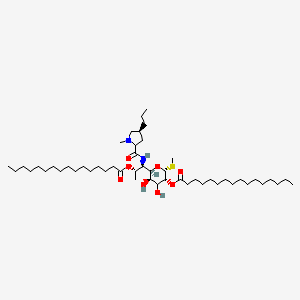
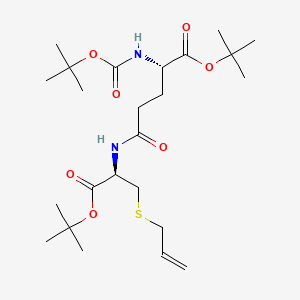
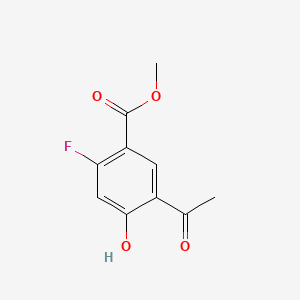
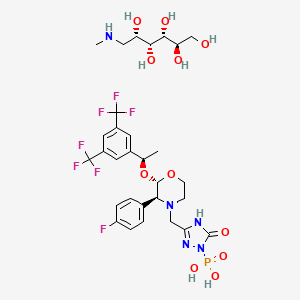
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
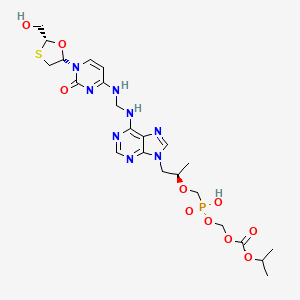
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
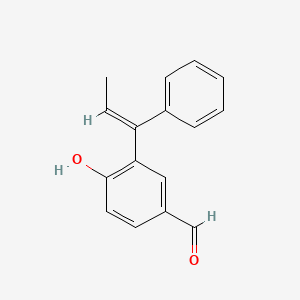
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
